3-(1-Phenylethyl)benzo[b]thiophene
Overview
Description
3-(1-Phenylethyl)benzo[b]thiophene is an organosulfur compound that belongs to the class of benzothiophenes. These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring. Benzothiophenes are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylethyl)benzo[b]thiophene can be achieved through various methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a catalyst. This one-step intermolecular reaction allows for the formation of a wide range of 3-substituted benzothiophenes . Another method involves the use of aryne intermediates, which react with alkynyl sulfides to form the benzothiophene scaffold .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and materials industries .
Chemical Reactions Analysis
Types of Reactions
3-(1-Phenylethyl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1-Phenylethyl)benzo[b]thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Phenylethyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to exert antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound with a similar fused ring structure but without the phenylethyl group.
Thiophene: A simpler heterocyclic compound with a single thiophene ring.
Benzofuran: A structurally similar compound with an oxygen atom instead of sulfur in the heterocyclic ring.
Uniqueness
3-(1-Phenylethyl)benzo[b]thiophene is unique due to the presence of the phenylethyl group, which can significantly influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
3-(1-phenylethyl)-1-benzothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14S/c1-12(13-7-3-2-4-8-13)15-11-17-16-10-6-5-9-14(15)16/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASZWJZMLKUIQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CSC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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